molecular formula C9H14O5 B11762456 (3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

Cat. No.: B11762456
M. Wt: 202.20 g/mol
InChI Key: VUVUWHGSNGKUPF-AYHNYZOXSA-N
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Description

(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde is a complex organic compound with the molecular formula C8H12O5. This compound is characterized by its unique tetrahydrofuro[2,3-d][1,3]dioxole structure, which includes multiple stereocenters, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde typically involves the use of carbohydrate derivatives as starting materials. One common approach is the use of diacetone-D-glucose, which undergoes a series of protection and deprotection steps, oxidation, and cyclization reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of automated synthesis equipment and advanced purification techniques can facilitate the large-scale production of this compound for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of acid or base catalysts .

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modification of enzyme activity . Additionally, its hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde lies in its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(3aR,5S,6S,6aR)-6-hydroxy-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-5-carbaldehyde

InChI

InChI=1S/C9H14O5/c1-8(2)13-6-7(14-8)12-5(4-10)9(6,3)11/h4-7,11H,1-3H3/t5-,6+,7-,9+/m1/s1

InChI Key

VUVUWHGSNGKUPF-AYHNYZOXSA-N

Isomeric SMILES

C[C@@]1([C@H](O[C@H]2[C@@H]1OC(O2)(C)C)C=O)O

Canonical SMILES

CC1(OC2C(O1)OC(C2(C)O)C=O)C

Origin of Product

United States

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